Arlacel A

Description

Properties

CAS No. |

25339-93-9 |

|---|---|

Molecular Formula |

C24H42O5 |

Molecular Weight |

410.6 g/mol |

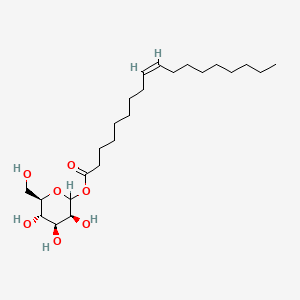

IUPAC Name |

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (E)-octadec-9-enoate |

InChI |

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9+ |

InChI Key |

JDRAOGVAQOVDEB-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |

density |

1.05 at 73 °F (NTP, 1992) |

flash_point |

greater than 212 °F (NTP, 1992) |

physical_description |

Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |

Related CAS |

25339-93-9 (Parent) 9049-98-3 (Arlacel A) |

solubility |

50 to 100 mg/mL at 68° F (NTP, 1992) |

Synonyms |

Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |

Origin of Product |

United States |

Foundational & Exploratory

Arlacel A: A Comprehensive Technical Examination of its Chemical Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arlacel A, known chemically as Dianhydro-D-mannitol monooleate, is a non-ionic surfactant widely utilized as an emulsifying agent in the pharmaceutical, cosmetic, and food industries. Its efficacy in forming stable water-in-oil emulsions makes it a critical component in various formulations, including creams, lotions, and parenteral preparations. This technical guide provides an in-depth analysis of the chemical composition of this compound, presenting key quantitative data, detailed experimental protocols for its analysis, and a visual representation of its constituent components.

Chemical Identity and Composition

This compound is fundamentally the monoester of oleic acid and hexitol anhydrides derived from sorbitol. The manufacturing process, which involves the esterification of sorbitol with oleic acid, results in a complex mixture of related compounds. The primary components are sorbitan oleates, with smaller amounts of isosorbide oleates and other related esters. The distribution of these components can influence the emulsifying properties of the product.

Synonyms:

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources. These values represent typical specifications and may vary between different grades and manufacturers.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₄H₄₂O₅ | [5] |

| Molecular Weight | 410.6 g/mol | |

| CAS Number | 25339-93-9 | |

| Appearance | Amber to brown viscous liquid | |

| Solubility | Soluble in hot organic solvents. Dispersible in hot water. |

Table 2: Typical Compositional Specifications

| Parameter | Typical Value Range |

| Sorbitan Monooleate Content | > 95% |

| Acid Value | < 8 mg KOH/g |

| Saponification Value | 149 - 160 mg KOH/g |

| Hydroxyl Value | 193 - 209 mg KOH/g |

| Water Content | < 2.0% |

Note: The values in Table 2 are representative and should be confirmed with the specific product's certificate of analysis.

Structural Representation

This compound is not a single chemical entity but a mixture of isomers. The primary structure is a fatty acid ester of an anhydro-sorbitol. The oleic acid is typically attached to the sorbitan ring.

Caption: General composition of this compound.

Experimental Protocols

The quantitative analysis of this compound's composition, particularly the distribution of mono-, di-, and tri-esters, is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sorbitan Esters

This protocol is based on the method described by Wang and Fingas for the analysis of sorbitan ester surfactants.

Objective: To separate and quantify the distribution of sorbitan mono-, di-, tri-, and tetra-ester fractions in an this compound sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).

-

Reversed-phase C18 column.

Reagents and Materials:

-

HPLC-grade solvents (e.g., isopropanol, water).

-

This compound sample.

-

Reference standards for mono-, di-, and triglycerides of fatty acids (for determining relative response factors).

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isopropanol/water gradient. The exact gradient program should be optimized based on the specific column and instrument.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detector set at a low wavelength (e.g., 210-220 nm) or an ELSD.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Prepare a solution of the this compound sample in the mobile phase or a suitable solvent (e.g., isopropanol) at a known concentration (e.g., 2.5 mg/mL).

-

Standard Preparation: Prepare solutions of the reference standards at known concentrations.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the prepared standard solutions to determine their retention times and response factors.

-

Inject the prepared this compound sample solution.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram of the this compound sample corresponding to the mono-, di-, and tri-ester fractions based on the retention times of the standards.

-

Integrate the peak areas for each fraction.

-

Calculate the percentage of each fraction in the sample using the relative response factors obtained from the analysis of the pure glyceride standards.

-

Caption: HPLC workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical composition of this compound. The quantitative data presented in the tables, along with the established HPLC protocol, offers a robust framework for the characterization and quality control of this important pharmaceutical excipient. A thorough understanding of its chemical nature is paramount for its effective and safe use in the development of stable and efficacious drug products.

References

- 1. MANNIDE MONOOLEATE | 25339-93-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 甘露醇单油酸酯 from plant | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C24H42O5 | CID 60161186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Arlacel A: A Technical Guide to its Properties and Emulsifying Action

For Researchers, Scientists, and Drug Development Professionals

Arlacel A, a non-ionic surfactant, is a well-established excipient in the pharmaceutical, cosmetic, and food industries. Its primary function is as a highly effective water-in-oil (W/O) emulsifier, though it can also be utilized in oil-in-water (O/W) emulsions. This technical guide provides an in-depth overview of the properties, mechanism of action, and experimental considerations for this compound.

Core Properties of this compound

This compound is the trade name for Mannide Monooleate, also known as Dianhydro-d-mannitol monooleate.[1] It is a fatty acid ester of an anhydrohexitol. Its chemical structure confers amphiphilic properties, which are fundamental to its function as a surfactant.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference |

| Chemical Name | Mannide Monooleate | [1] |

| Synonyms | Dianhydro-d-mannitol monooleate | [1] |

| Molecular Formula | C₂₄H₄₂O₅ | [1] |

| Molecular Weight | 410.6 g/mol | [1] |

| HLB Value | 3.7 (for Sorbitan sesquioleate)¹ | |

| Physical Form | Oily liquid | |

| Solubility | Soluble in oils; dispersible in water |

¹Note: While "this compound" is chemically Mannide Monooleate, the closely related "Arlacel 83" (Sorbitan sesquioleate) has a published HLB value of 3.7, which is indicative of its utility as a W/O emulsifier.

Mechanism of Action: Emulsification

The primary mechanism of action for this compound is the formation and stabilization of emulsions. Emulsions are dispersions of one immiscible liquid in another, such as oil in water. This compound, being a surfactant, possesses both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.

When added to an oil and water mixture and subjected to shear stress (e.g., homogenization), this compound molecules migrate to the interface between the oil and water phases. The lipophilic tails orient themselves into the oil phase, while the hydrophilic heads remain in the aqueous phase. This arrangement reduces the interfacial tension between the two liquids, facilitating the formation of small droplets of the dispersed phase.

The surfactant molecules then form a protective layer around these droplets, creating a physical barrier that prevents them from coalescing and the emulsion from separating.

References

Navigating the Hydrophilic-Lipophilic Balance of Arlacel A: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of excipients is paramount. This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of Arlacel A, a non-ionic surfactant utilized in various pharmaceutical formulations.

Physicochemical Properties of this compound

This compound is an ester composed of a hydrophilic dianhydro-D-mannitol headgroup and a lipophilic oleic acid tail. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Chemical Name | (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate | [1][2] |

| Synonyms | This compound, Mannide monooleate, Dianhydro-D-mannitol monooleate | [1][2] |

| CAS Number | 25339-93-9 | [1] |

| Molecular Formula | C₂₄H₄₂O₅ | |

| Molecular Weight | 410.6 g/mol | |

| Physical Description | Clear yellow to brown liquid |

Theoretical Calculation of HLB

The HLB system, developed by William C. Griffin, provides a semi-empirical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant. For polyhydric alcohol fatty acid esters like this compound, the HLB value can be calculated using Griffin's equation:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester (this compound).

-

A is the acid number of the fatty acid (oleic acid).

The acid number (A) of oleic acid is well-documented, typically falling within the range of 199 - 205 mg KOH/g .

The critical missing parameter for the calculation is the saponification number (S) of this compound. This value must be determined experimentally.

Experimental Determination of Saponification Value

The saponification value is defined as the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of a fat or ester. The following protocol details the experimental procedure for determining the saponification value of this compound.

Principle

A known weight of this compound is refluxed with an excess of alcoholic potassium hydroxide solution. The ester undergoes saponification, consuming a portion of the KOH. The remaining, unreacted KOH is then determined by titration with a standardized solution of hydrochloric acid (HCl). A blank titration, without the this compound sample, is performed to determine the initial amount of KOH. The difference in the amount of HCl required for the sample and the blank is used to calculate the saponification value.

Materials and Reagents

-

This compound sample

-

0.5 M Alcoholic Potassium Hydroxide (KOH) solution

-

0.5 M Hydrochloric Acid (HCl), standardized

-

Phenolphthalein indicator solution

-

Fat solvent (e.g., ethanol/ether mixture)

-

Reflux condenser and 250 mL conical flasks

-

Boiling water bath

-

Burette, pipette, and analytical balance

Procedure

-

Sample Preparation : Accurately weigh approximately 1-2 g of the this compound sample into a 250 mL conical flask.

-

Dissolution : Add about 3 mL of a fat solvent to dissolve the sample.

-

Addition of KOH : Pipette exactly 25 mL of 0.5 M alcoholic KOH solution into the flask.

-

Blank Preparation : Prepare a blank flask containing exactly 25 mL of the same 0.5 M alcoholic KOH solution but without the this compound sample.

-

Saponification : Attach reflux condensers to both the sample and blank flasks. Heat the flasks in a boiling water bath for 60 minutes to ensure complete saponification. The solution should become clear, with no oily matter present.

-

Cooling : Remove the flasks from the water bath and allow them to cool to room temperature.

-

Titration : Add a few drops of phenolphthalein indicator to each flask. Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.

-

Record Volumes : Record the volume of HCl used for the sample (V_sample) and the blank (V_blank).

Calculation of Saponification Value (S)

The saponification value is calculated using the following formula:

S (mg KOH/g) = [ (V_blank - V_sample) * M_HCl * 56.1 ] / W_sample

Where:

-

V_blank = volume of HCl used for the blank titration (mL)

-

V_sample = volume of HCl used for the sample titration (mL)

-

M_HCl = Molarity of the standardized HCl solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W_sample = Weight of the this compound sample (g)

Workflow for HLB Determination of this compound

The logical flow for determining the HLB value of this compound, based on the Griffin method, is illustrated in the diagram below.

Conclusion

While the precise HLB value of this compound is not readily published, this guide provides the established scientific framework for its determination. By experimentally measuring the saponification number of this compound and utilizing the known acid number of oleic acid, researchers can calculate a reliable HLB value using Griffin's method. This enables a more informed selection and application of this compound in the development of stable and effective pharmaceutical emulsions.

References

Arlacel A: A Comprehensive Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Arlacel A, also known by its chemical name Mannide monooleate, is a non-ionic surfactant frequently utilized in laboratories for its emulsifying properties. This guide provides a detailed overview of the safety data for this compound, intended to inform researchers, scientists, and drug development professionals on its safe handling, storage, and emergency procedures in a laboratory setting.

Core Safety & Physical Properties

This compound is generally not classified as a hazardous substance. However, adherence to good industrial hygiene and safety practices is essential when handling this chemical. The following tables summarize the key physical, chemical, and safety data for this compound.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Mannide monooleate | [1] |

| CAS Number | 25339-93-9 | [2] |

| Molecular Formula | C24H42O5 | [2] |

| Molecular Weight | 410.59 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Amber | |

| Odor | No information available | |

| Specific Gravity | 0.970 | |

| Flash Point | > 149 °C / > 300.2 °F | |

| Viscosity | 275-350 mPa.s at 25 °C | |

| Solubility | Insoluble in water |

Toxicological Data Summary

No acute toxicity information is available for this compound. The toxicological properties have not been fully investigated. It is not mutagenic in the AMES Test.

| Test | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No information available |

| Germ Cell Mutagenicity | Not mutagenic in AMES Test |

| Carcinogenicity | No information available |

| Reproductive Toxicity | No information available |

| STOT-Single Exposure | No information available |

| STOT-Repeated Exposure | No information available |

| Aspiration Hazard | No information available |

Experimental Protocols

While specific experimental data for this compound toxicity is limited, the following are summaries of standard methodologies for key toxicological endpoints.

Bacterial Reverse Mutation Test (AMES Test) - OECD Guideline 471

The Ames test is a widely used method for assessing the mutagenic potential of chemicals. The assay utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to the eye of an experimental animal, with the other eye serving as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling. The severity and reversibility of any lesions are scored to determine the irritation potential. To reduce animal suffering, the use of topical anesthetics and systemic analgesics is recommended.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin of an animal, typically a rabbit. The treated skin is observed for signs of erythema (redness) and edema (swelling) at specified time points after application. The severity of the skin reactions is scored to determine the level of irritation.

Safe Handling and Emergency Procedures

Proper handling and knowledge of emergency procedures are critical for laboratory safety. The following diagrams illustrate the recommended workflows for first aid and safe handling of this compound.

Conclusion

While this compound is not classified as a hazardous material, it is imperative for laboratory personnel to handle it with care, utilizing appropriate personal protective equipment and adhering to standard safety protocols. In the event of exposure, the first aid measures outlined should be followed promptly. By understanding the available safety data and implementing safe handling practices, researchers can minimize risks and ensure a safe laboratory environment.

References

Navigating the Nomenclature: A Comprehensive Technical Guide to Arlacel A and its Scientific Synonyms

For researchers, scientists, and drug development professionals, precision in terminology is paramount. The surfactant "Arlacel A" presents a notable case of nomenclatural ambiguity in scientific literature. This technical guide provides an in-depth exploration of this compound, clarifying its identity and distinguishing it from other common "Arlacel" variants. This report details synonyms, physicochemical properties, experimental protocols, and the functional roles of these critical formulation excipients.

Disambiguation of "Arlacel" Terminology

The trade name "Arlacel" is associated with several distinct chemical entities, leading to potential confusion. It is crucial to differentiate between the following:

-

This compound : Chemically identified as Mannide Monooleate or Dianhydro-d-mannitol monooleate . It is a specific isomer of sorbitan monooleate and is notably used as a component in vaccine adjuvants.

-

Arlacel 165 : A widely used oil-in-water emulsifier, which is a blend of Glyceryl Stearate and PEG-100 Stearate .

-

Arlacel 80 : A common synonym for Sorbitan Monooleate , a versatile water-in-oil emulsifier.

This guide will focus on this compound while providing comparative information for Arlacel 165 and Arlacel 80 to offer a comprehensive understanding of this group of surfactants.

Synonyms and Chemical Identification

A clear understanding of the synonyms and CAS numbers is essential for accurate literature searches and regulatory compliance.

| Trade Name | Primary Chemical Name | Key Synonyms | CAS Number |

| This compound | Mannide Monooleate | Dianhydro-d-mannitol monooleate, Montanide ISA 720 (as a formulation component) | 25339-93-9 |

| Arlacel 165 | Glyceryl Stearate and PEG-100 Stearate | Glyceryl monostearate/PEG-100 stearate blend | 31566-31-1 (Glyceryl Stearate), 9004-99-3 (PEG-100 Stearate) |

| Arlacel 80 | Sorbitan Monooleate | Span 80, Sorbitan Oleate | 1338-43-8 |

Physicochemical Properties

The functional performance of these surfactants in formulations is dictated by their physicochemical properties. The following table summarizes key quantitative data for each.

| Property | This compound (Mannide Monooleate) | Arlacel 165 (Glyceryl Stearate & PEG-100 Stearate) | Arlacel 80 (Sorbitan Monooleate) |

| Molecular Formula | C24H42O5 | Mixture | C24H44O6 |

| Molecular Weight | ~410.6 g/mol | Variable | ~428.6 g/mol |

| HLB Value | Low (lipophilic) | ~11 (hydrophilic, O/W emulsifier) | ~4.3 (lipophilic, W/O emulsifier) |

| Appearance | Amber, viscous liquid | White to off-white waxy flakes or beads | Yellow to amber viscous liquid |

| Solubility | Soluble in oils and organic solvents; insoluble in water | Dispersible in water; soluble in oils | Soluble in oils and organic solvents; insoluble in water |

| Melting Point | Not applicable (liquid at room temp.) | ~54-60 °C | Not applicable (liquid at room temp.) |

| Density | ~1.0 g/cm³ | ~0.97 g/cm³ | ~0.99 g/cm³ |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols for formulations utilizing these surfactants.

Preparation of a Water-in-Oil (W/O) Vaccine Emulsion with Mannide Monooleate (as part of Montanide ISA 720)

This protocol describes the formation of a stable water-in-oil emulsion for vaccine delivery, a primary application of this compound's synonym, Montanide ISA 720.

Materials:

-

Antigen solution (aqueous phase)

-

Montanide ISA 720 (oil phase containing mannide monooleate)

-

High-shear homogenizer

Procedure:

-

Bring both the antigen solution and Montanide ISA 720 to room temperature.

-

In a sterile vessel, combine the oil phase (Montanide ISA 720) and the aqueous phase (antigen solution) in a 70:30 (v/v) ratio.

-

Subject the mixture to high-shear homogenization. The duration and speed of homogenization are critical parameters that must be optimized for a specific antigen and desired droplet size. For example, homogenization can be performed at 10,000 rpm for 5-10 minutes.

-

Continuously cool the emulsion during homogenization to prevent heat-induced degradation of the antigen.

-

Characterize the resulting emulsion for droplet size distribution (e.g., using dynamic light scattering), viscosity, and stability over time at various temperatures.

Formulation of a Topical Cream with Arlacel 165

This protocol outlines the steps for creating a stable and cosmetically elegant oil-in-water topical cream.

Materials:

-

Oil Phase:

-

Arlacel 165 (Glyceryl Stearate and PEG-100 Stearate): 5-10% (w/w)

-

Cetyl alcohol: 2-5% (w/w)

-

Mineral oil or other emollients: 10-20% (w/w)

-

-

Aqueous Phase:

-

Deionized water: q.s. to 100%

-

Glycerin: 3-5% (w/w)

-

Preservative: as required

-

-

Active Pharmaceutical Ingredient (API), if applicable

Procedure:

-

Heat the oil phase components to 70-75°C in a suitable vessel until all components are melted and uniform.

-

In a separate vessel, heat the aqueous phase components (water, glycerin, and any water-soluble actives) to 70-75°C.

-

Slowly add the aqueous phase to the oil phase with continuous stirring using a propeller mixer.

-

Homogenize the mixture for 2-5 minutes to ensure a fine emulsion is formed.

-

Continue stirring and cool the emulsion to approximately 40°C.

-

Add any heat-sensitive ingredients, such as the API and preservative, at this stage and mix until uniform.

-

Continue gentle stirring until the cream has cooled to room temperature.

-

Characterize the cream for pH, viscosity, and physical stability.

Preparation of Niosomes using Sorbitan Monooleate (Arlacel 80)

This protocol details the thin-film hydration method for producing niosomes, which are vesicular drug delivery systems.[1]

Materials:

-

Sorbitan monooleate (Arlacel 80)

-

Cholesterol

-

Chloroform and Methanol (2:1 v/v)

-

Phosphate-buffered saline (PBS) pH 7.4

-

Drug to be encapsulated

Procedure:

-

Dissolve sorbitan monooleate and cholesterol (e.g., in a 1:1 molar ratio) in a mixture of chloroform and methanol in a round-bottom flask.[1]

-

Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.[1]

-

Hydrate the lipid film with PBS (pH 7.4) containing the drug to be encapsulated by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).[1]

-

To obtain smaller, more uniform vesicles (unilamellar vesicles or UVs), the MLV suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a defined pore size.

-

Separate the unencapsulated drug from the niosome dispersion by centrifugation or dialysis.

-

Characterize the niosomes for vesicle size, zeta potential, and encapsulation efficiency.[1]

Biological Mechanisms and Signaling Pathways

While surfactants are often considered inert excipients, their interaction with biological systems can be significant, particularly in drug delivery.

This compound (Mannide Monooleate) in Vaccine Adjuvants: Mannide monooleate is a key component of water-in-oil adjuvants like Montanide ISA 720. The primary mechanism of these adjuvants is the depot effect , where the emulsion forms a reservoir at the injection site, leading to a slow and sustained release of the antigen. This prolonged exposure enhances the interaction between the antigen and antigen-presenting cells (APCs), leading to a more robust and long-lasting immune response. The adjuvant also facilitates the transport of the antigen to the lymph nodes, where the immune response is initiated. While not directly activating specific signaling pathways, this enhanced antigen presentation leads to the downstream activation of T-cell and B-cell signaling pathways, resulting in antibody production and cell-mediated immunity.

Arlacel 165 and Arlacel 80: Interaction with the Skin Barrier: In topical formulations, surfactants can influence the barrier function of the stratum corneum.

-

Arlacel 165 (Glyceryl Stearate and PEG-100 Stearate) , being a non-ionic emulsifier, is generally considered mild. Glyceryl stearate can act as an emollient, forming a protective barrier on the skin that helps to reduce water loss. PEG-100 stearate can enhance the penetration of other active ingredients in the formulation.

-

Arlacel 80 (Sorbitan Monooleate) is a lipophilic surfactant that can interact with the intercellular lipids of the stratum corneum. This interaction can transiently fluidize the lipid lamellae, which can be leveraged to enhance the penetration of APIs across the skin barrier. However, high concentrations of some surfactants can disrupt the barrier, leading to irritation. The formulation's overall composition is key to balancing efficacy and tolerability.

Visualizing Workflows and Mechanisms

Graphviz diagrams can effectively illustrate complex processes and relationships.

Experimental Workflow for Water-in-Oil Emulsion Preparation

References

The Role of Arlacel Non-Ionic Surfactants in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Arlacel family of non-ionic surfactants, focusing on their core functionalities, physicochemical properties, and applications in scientific research. It distinguishes between the historically significant Arlacel A (Mannide Monooleate) and the widely used modern formulation Arlacel 165 (a blend of Glyceryl Stearate and PEG-100 Stearate), offering detailed experimental protocols and mechanistic insights for their use in creating stable emulsions for drug delivery and vaccine adjuvant systems.

Introduction to Arlacel Surfactants

The "Arlacel" trade name encompasses a range of non-ionic surfactants known for their emulsifying properties. Historically, the designation This compound referred specifically to Mannide Monooleate , a lipophilic surfactant instrumental in the formation of water-in-oil (W/O) emulsions. Its most notable application is as a key component of Freund's Incomplete Adjuvant, a powerful tool in immunological research for enhancing antibody responses.[1][2]

More commonly in contemporary research and pharmaceutical compounding, the name is associated with products like Arlacel 165 .[3] This surfactant is a carefully optimized blend of Glyceryl Stearate and PEG-100 Stearate .[4][5] Unlike the original this compound, Arlacel 165 is a hydrophilic surfactant designed to create stable oil-in-water (O/W) emulsions, making it a versatile excipient in creams, lotions, and modern drug delivery systems such as solid lipid nanoparticles (SLNs).

This guide will address both surfactants, providing the distinct data and protocols relevant to their specific applications.

Physicochemical Properties

The effectiveness of a surfactant is dictated by its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) is a critical parameter, with low values (typically 3-6) favoring the formation of W/O emulsions and higher values (8-18) promoting O/W emulsions.

This compound (Mannide Monooleate)

This compound is a highly lipophilic, water-insoluble surfactant. Its low HLB value makes it an ideal emulsifier for dispersing aqueous solutions within a continuous oil phase.

| Property | Value | Source(s) |

| Chemical Name | Dianhydro-D-mannitol monooleate | |

| Synonyms | Mannide Monooleate | |

| Physical Form | Clear yellow to brown liquid | |

| HLB Value | ~4.7 (Calculated for similar Sorbitan Monooleate) | |

| Solubility | Water-insoluble; Soluble in fatty oils | |

| Primary Emulsion Type | Water-in-Oil (W/O) |

Note: The Critical Micelle Concentration (CMC) for Mannide Monooleate in aqueous solution is not readily reported, as its high lipophilicity and insolubility in water prevent the formation of conventional micelles.

Arlacel 165 (Glyceryl Stearate & PEG-100 Stearate)

Arlacel 165 is a self-emulsifying, hydrophilic surfactant blend designed for versatility and stability, particularly in O/W systems. It is stable over a wide pH range (4.5-9.0) and can tolerate significant amounts of electrolytes.

| Property | Value | Source(s) |

| INCI Name | Glyceryl Stearate (and) PEG-100 Stearate | |

| Physical Form | White to pale yellow flakes or powder | |

| HLB Value | ~11.0 | |

| Melting Point | 50 - 60°C | |

| Solubility | Dispersible in hot water; Soluble in oil | |

| Primary Emulsion Type | Oil-in-Water (O/W) | |

| CMC (of Glyceryl Monostearate) | 0.1 - 0.5 mM |

Detailed Experimental Protocols

The following sections provide detailed methodologies for preparing stable emulsions using both this compound and Arlacel 165 for research applications.

Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion for Adjuvant Research (using this compound)

This protocol describes the preparation of a stable W/O emulsion, similar to Freund's Incomplete Adjuvant, for the emulsification of an aqueous antigen solution.

Materials:

-

This compound (Mannide Monooleate)

-

Light Mineral Oil (or other suitable non-metabolizable oil)

-

Aqueous solution containing antigen (e.g., protein in Phosphate-Buffered Saline)

-

Two sterile Luer-lock syringes (e.g., 5 mL)

-

One sterile Luer-lock connector or a 3-way stopcock

-

Vortex mixer

Methodology:

-

Prepare the Oil Phase: In a sterile container, prepare the oil phase by mixing this compound with the mineral oil. A common ratio is 1 part this compound to 9 parts mineral oil (v/v). For example, mix 1 mL of this compound with 9 mL of mineral oil. Mix thoroughly by vortexing.

-

Prepare the Aqueous Phase: The aqueous phase consists of the antigen dissolved in a suitable buffer (e.g., PBS). The volume of this phase should typically be equal to the volume of the oil phase for a 1:1 emulsion.

-

Emulsification: a. Draw the entire volume of the oil phase into one syringe. b. Draw the entire volume of the aqueous phase into the second syringe. c. Connect the two syringes using the sterile Luer-lock connector. d. Forcefully inject the contents of one syringe into the other, then immediately reverse the process. e. Repeat this rapid, forceful exchange for a minimum of 5-10 minutes. The mixture will become increasingly viscous and opaque as the emulsion forms.

-

Stability Check: To test the stability of the emulsion, dispense a single drop onto the surface of a beaker of cold water.

-

A stable W/O emulsion will hold its shape as a coherent, milky drop and will not disperse.

-

An unstable emulsion will disperse immediately, creating a milky cloud in the water.

-

-

Storage: The final emulsion should be stored at 4°C until use. Do not freeze, as this can break the emulsion.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) for Drug Delivery (using Arlacel 165 component)

This protocol outlines the preparation of drug-loaded Solid Lipid Nanoparticles (SLNs) using a hot homogenization and ultrasonication method. Glyceryl monostearate (GMS), a primary component of Arlacel 165, is used as the solid lipid matrix.

Materials:

-

Glyceryl Monostearate (GMS)

-

A secondary surfactant such as Polysorbate 80 (Tween 80)

-

Lipophilic drug of interest

-

Deionized water

-

Magnetic stirrer with hot plate

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Water bath

Methodology:

-

Prepare the Lipid Phase: a. Weigh the required amounts of GMS and the lipophilic drug. b. Melt the GMS by heating it to approximately 75-80°C (about 10°C above its melting point) on a hot plate stirrer. c. Once the GMS is completely melted, add the lipophilic drug and stir until a clear, uniform lipid phase is obtained.

-

Prepare the Aqueous Phase: a. Dissolve the secondary surfactant (e.g., Polysorbate 80) in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

-

Form the Pre-emulsion: a. While maintaining the temperature, add the hot aqueous phase dropwise to the melted lipid phase under continuous stirring with the high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.

-

Sonication: a. Immediately subject the hot pre-emulsion to high-intensity ultrasonication using a probe sonicator. b. Sonicate for 10-15 minutes in a pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent overheating. Maintain the temperature in a water bath. This step is critical for reducing the particle size to the nanometer range.

-

Cooling and Nanoparticle Formation: a. After sonication, quickly transfer the hot nanoemulsion to an ice bath and continue stirring gently. b. The rapid cooling will cause the lipid to solidify, forming the Solid Lipid Nanoparticles with the drug encapsulated within the matrix.

-

Characterization: The resulting SLN dispersion can be characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency using standard analytical techniques.

Visualized Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key workflows and mechanistic pathways associated with Arlacel-based emulsions in research.

Conclusion

The Arlacel surfactants, encompassing both the traditional this compound (Mannide Monooleate) and modern blends like Arlacel 165, represent a versatile and powerful class of non-ionic surfactants for research. Their utility spans from foundational immunology, through the formulation of potent W/O vaccine adjuvants, to advanced pharmaceutical development of O/W-based drug delivery systems like solid lipid nanoparticles. A thorough understanding of their distinct physicochemical properties and the application of precise experimental protocols, as detailed in this guide, are essential for leveraging their full potential in the laboratory to achieve stable, effective, and reproducible formulations.

References

An In-depth Technical Guide to Arlacel A (Mannide Monooleate) in Biomedical Research

Abstract: This technical guide provides a comprehensive overview of Arlacel A, chemically known as mannide monooleate, and its applications in biomedical research. This compound is a nonionic, lipophilic surfactant primarily utilized as a highly effective emulsifying agent to create stable water-in-oil (W/O) emulsions. Its most significant and well-documented application is as a critical component in vaccine adjuvants, most notably in Freund's Incomplete Adjuvant (FIA). The mechanism of action involves a dual effect: creating a depot at the injection site for the slow, sustained release of an antigen, and stimulating the innate immune system to establish an immunocompetent environment. This guide details the quantitative parameters of this compound-based formulations, provides a step-by-step experimental protocol for preparing a stable W/O antigen emulsion, and presents visualizations of both the experimental workflow and the putative immune signaling pathways involved. This document is intended for researchers, scientists, and professionals in drug development and immunology seeking to leverage this compound for enhancing immunogenicity in preclinical and research settings.

Introduction to this compound

This compound is the trade name for mannide monooleate, a surfactant widely used in pharmaceutical and research applications.[1][2] As a lipophilic, nonionic emulsifier, its primary function is to reduce interfacial tension between two immiscible liquids—namely oil and water—to form a stable emulsion. In biomedical research, it is almost exclusively used to create water-in-oil (W/O) emulsions, where aqueous droplets containing an antigen or therapeutic agent are dispersed within a continuous oil phase.[2]

The most prominent application of this compound is as a key ingredient in vaccine adjuvants.[3][4] It is a principal component of Freund's Incomplete Adjuvant (FIA), a formulation that typically consists of a non-metabolizable mineral oil and mannide monooleate as the surfactant. By forming a stable W/O emulsion, this compound is instrumental in enhancing and prolonging the immune response to a co-administered antigen, a critical function in vaccine development and immunological studies.

Core Application: Vaccine Adjuvant Formulations

This compound's role in W/O emulsion adjuvants is to potentiate the immune response to an otherwise weakly immunogenic antigen. This is achieved through a combination of physical and biological mechanisms.

Mechanism of Action

The adjuvant effect of this compound-stabilized W/O emulsions is multifaceted:

-

Depot Effect : The emulsion forms a stable, localized depot at the site of injection. This depot sequesters the antigen, preventing its rapid systemic dispersal and enzymatic degradation. The antigen is then released slowly and continuously over a prolonged period, providing sustained stimulation of the immune system and leading to a more robust and long-lasting antibody response.

-

Enhanced Antigen Presentation and Innate Immune Activation : The W/O emulsion creates what is described as an "immunocompetent environment" at the injection site. This environment is characterized by the recruitment of innate immune cells, such as macrophages and dendritic cells (antigen-presenting cells or APCs). The particulate nature of the emulsion facilitates uptake by these APCs. Even in the absence of microbial components (as in FIA), these oil-based adjuvants are believed to trigger endogenous "alarm signals," initiating an innate immune response. This response has been shown to be partially dependent on the MyD88 signaling pathway and requires type I interferon (IFN) and IL-6 signaling to promote the differentiation of T follicular helper (Tfh) cells, which are essential for germinal center formation and the development of high-affinity antibodies.

Quantitative Data on Formulation and Performance

The formulation of this compound-based adjuvants can be optimized for stability and efficacy. The resulting immune response is significantly more potent than that induced by the antigen alone.

| Parameter | Value / Description | Reference |

| Emulsifier | This compound (Mannide Monooleate) | |

| Oil Vehicle | Mineral Oil (e.g., Paraffin oil, Drakeol 5NF) | |

| Typical Composition | 85% Mineral Oil, 15% this compound | |

| Antigen Phase | Aqueous solution (e.g., sterile saline or PBS) | |

| Adjuvant to Antigen Ratio | 1:1 (v/v) | |

| Final Antigen Concentration | Typically 33-50 µg/mL in the final emulsion for lab animals | |

| Stability | Stable for up to 1 year when stored at 4°C. Should not be frozen. | |

| Physical Form | Thick, white water-in-oil (W/O) emulsion |

Table 1: Typical Composition and Physical Properties of this compound-Based W/O Adjuvants.

The use of these adjuvants leads to a quantifiable increase in both humoral and cellular immunity.

| Immune Parameter | Antigen Only (Control) | Antigen + W/O Adjuvant | Fold Increase | Reference |

| Anti-IBV IgG Titer | Low / Baseline | Significantly Higher | > 10x | |

| Anti-IBV IgG1 Titer | Low / Baseline | Significantly Higher | > 10x | |

| CD3+ CD8+ T Cell Response (%) | Baseline | Significantly Higher | ~ 2-3x | |

| IFN-γ Production (pg/mL) | Baseline | Significantly Higher | > 5x | |

| Splenocyte Proliferation Index | Baseline | Significantly Higher | ~ 2x |

Table 2: Representative Data on Immune Response Enhancement Using a W/O Emulsion Adjuvant with an Inactivated Infectious Bronchitis Virus (IBV) Antigen in a Mouse Model. The values represent a qualitative summary of the significant increases reported.

Other Biomedical Applications

While the primary and most extensively documented use of this compound is in vaccine adjuvants, its fundamental property as a W/O emulsifier allows for other potential applications. It can be used to create stable emulsions for the delivery of non-antigenic, hydrophobic therapeutic agents. By encapsulating a lipophilic drug in the oil phase or an aqueous drug solution in the dispersed water phase, this compound can help formulate vehicles for sustained release. However, compared to its established role in immunology, its application as a drug delivery vehicle for other therapeutics is less common and not as thoroughly researched as modern systems like lipid nanoparticles or polymeric micelles.

Experimental Protocols

Preparation of a Water-in-Oil (W/O) Antigen-Adjuvant Emulsion

This protocol describes the most common laboratory method for preparing a stable W/O emulsion for immunization studies using this compound as the emulsifier (as part of a Freund's Incomplete Adjuvant-type formulation).

Materials:

-

Adjuvant solution (e.g., 85% mineral oil, 15% this compound)

-

Antigen dissolved in a sterile aqueous buffer (e.g., phosphate-buffered saline [PBS] or sterile saline) at twice the desired final concentration.

-

All materials must be sterile.

Equipment:

-

Two sterile Luer-lock syringes (glass or plastic syringes without rubber plungers are preferred as the oil can react with rubber).

-

One sterile double-hub Luer-lock needle or a similar Luer-to-Luer connector.

Procedure:

-

Preparation : Ensure the adjuvant and antigen solutions are at room temperature. If using an adjuvant with components that may settle (like Freund's Complete Adjuvant), vortex thoroughly to resuspend all particles.

-

Syringe Loading : Draw a specific volume of the adjuvant solution into one syringe. Draw an equal volume of the aqueous antigen solution into the second syringe. For example, for 2 mL of emulsion, draw 1 mL of adjuvant and 1 mL of antigen.

-

Expel Air : Carefully expel all air from both syringes. This is critical to prevent bubbles from interfering with emulsion formation.

-

Connect Syringes : Securely connect the two syringes using the sterile Luer-lock connector.

-

Emulsification : Begin the emulsification by slowly pushing the plunger of the antigen syringe to inject the aqueous solution into the oil-containing syringe.

-

Mixing : Forcefully and repeatedly pass the mixture back and forth between the two syringes. Continue this process for at least 5-10 minutes. The mixture will become increasingly viscous and opaque as the emulsion forms. The process is complete when the plungers become difficult to push and the emulsion is thick and white.

-

Stability Test : To test for stability, disconnect one syringe and expel a small drop of the emulsion onto the surface of a beaker of cold water. A stable W/O emulsion will hold its shape as a cohesive drop and will not disperse. If the drop disperses, the emulsion is unstable (likely an O/W type), and the mixing process should be continued.

-

Use : The final emulsion is now ready for use in immunization procedures. It should be used immediately for best results.

Visualization of Workflows and Pathways

Diagram: Experimental Workflow for W/O Adjuvant Preparation

Caption: Workflow for preparing a water-in-oil (W/O) adjuvant emulsion.

Diagram: Putative Immune Activation Pathway by W/O Adjuvant

Caption: Immune activation pathway stimulated by a W/O adjuvant.

Conclusion

This compound (mannide monooleate) remains a cornerstone emulsifier in biomedical research, particularly for the formulation of potent water-in-oil vaccine adjuvants. Its ability to form a stable depot and concurrently stimulate innate immune pathways makes it an invaluable tool for enhancing the immunogenicity of subunit vaccines and purified antigens in preclinical studies. While its applications in other drug delivery areas are less developed, its reliability and well-understood properties in adjuvant formulations ensure its continued relevance for scientists and researchers aiming to elicit strong and durable immune responses.

References

- 1. mpbio.com [mpbio.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Separation and characterization of adjuvant oligosaccharide oleate ester derived from product mixture of mannitol-oleic acid esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20150196487A1 - Vaccine Formulations Comprising Saponin-containing Adjuvants - Google Patents [patents.google.com]

Understanding Arlacel A in vaccine adjuvant formulations

An In-depth Technical Guide on Arlacel A in Vaccine Adjuvant Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound, chemically known as mannide monooleate, is a non-ionic surfactant widely utilized as a key component in vaccine adjuvant formulations.[1][2] It functions as a powerful emulsifier, enabling the formation of stable water-in-oil (W/O) emulsions, which are a cornerstone of several potent adjuvant systems.[1][3][4] These emulsions serve as delivery vehicles that enhance and modulate the immune response to a co-administered antigen. The primary role of this compound is to stabilize the dispersion of aqueous antigen droplets within a continuous oil phase, creating a formulation that protects the antigen from rapid degradation and ensures its prolonged release, thereby amplifying its immunogenicity.

This compound is a central ingredient in the well-established Montanide™ series of adjuvants, including Montanide ISA™ 51 and Montanide ISA™ 720, which have been evaluated in numerous preclinical and clinical trials across a spectrum of diseases, from infectious diseases to cancer.

Chemical and Physical Properties

This compound is the common trade name for a specific grade of mannide monooleate. Its physical and chemical characteristics are critical for its function as an emulsifier in adjuvant preparations.

| Property | Value | Reference |

| Chemical Name | Dianhydro-D-mannitol monooleate | |

| Synonyms | Mannide Monooleate, Montanide ISA 720 | |

| Molecular Formula | C₂₄H₄₂O₅ | |

| Molecular Weight | 410.6 g/mol | |

| Appearance | White or yellowish waxy solid | |

| Solubility | Soluble in hot organic solvents, mineral oil |

Core Adjuvant Formulations

This compound (mannide monooleate) is a foundational component of commercially available adjuvant systems designed to generate robust immune responses. The most prominent examples are Montanide ISA™ 51 and Montanide ISA™ 720, which are both water-in-oil emulsions but differ in their oil phase and recommended mixing ratios.

| Adjuvant Formulation | Composition | Formulation Ratio (Antigen:Adjuvant) | Key Characteristics | Reference |

| Montanide™ ISA 51 | A blend of a mannide monooleate surfactant (this compound family) and a non-metabolizable mineral oil. | 50:50 (v/v) | Forms a stable W/O emulsion; also known as Incomplete Freund's Adjuvant (IFA); extensively used in clinical trials. | |

| Montanide™ ISA 720 | A highly refined emulsifier from the mannide monooleate family and a natural, metabolizable non-mineral oil (squalene). | 30:70 (v/v) | Forms a stable W/O emulsion; the oil is rapidly metabolized; noted for reduced inflammatory responses. |

Mechanism of Action

Adjuvants containing this compound function primarily as delivery systems that create an "antigen depot" at the site of injection. This depot initiates a cascade of immunological events that lead to a potent and durable immune response. The mechanism is not based on interaction with a specific immune receptor but rather on a combination of physical and biological effects.

The key mechanisms include:

-

Depot Formation and Slow Antigen Release : The water-in-oil emulsion protects the antigen from enzymatic degradation and allows for its slow, sustained release from the injection site. This prolonged exposure increases the opportunity for immune cells to encounter the antigen.

-

Recruitment of Immune Cells : The formulation induces a localized, mild inflammatory response, which stimulates the recruitment of innate immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to the injection site.

-

Enhanced Antigen Uptake and Presentation : The recruited APCs efficiently engulf the antigen from the emulsion. This enhances the processing and presentation of antigenic peptides on MHC class I and class II molecules, leading to the activation of both CD8+ and CD4+ T cells.

-

Lymph Node Trafficking : The adjuvant promotes the accumulation and trapping of lymphocytes in the draining lymph nodes, facilitating the interaction between APCs, T cells, and B cells, which is crucial for initiating a strong adaptive immune response.

-

Stimulation of Humoral and Cellular Immunity : By optimizing antigen presentation and T cell help, these adjuvants effectively stimulate the production of high-titer antibodies (humoral immunity) and enhance cytotoxic T-lymphocyte (CTL) responses (cellular immunity).

Experimental Protocols

Protocol for Preparation of a Water-in-Oil Emulsion

This protocol describes a standard method for preparing a stable W/O emulsion using an this compound-based adjuvant like Montanide ISA 51 or ISA 720 for preclinical studies.

Materials:

-

Antigen solution (in aqueous buffer, e.g., PBS)

-

This compound-based adjuvant (e.g., Montanide ISA 51)

-

Two sterile Luer-lock syringes

-

A sterile Luer-lock connector

-

Sterile vials

Procedure:

-

Preparation : Bring both the antigen solution and the adjuvant to room temperature.

-

Ratio Measurement : Aspirate the precise volume of the antigen solution into one syringe and the corresponding volume of the adjuvant into the second syringe, according to the manufacturer's recommended ratio (e.g., 1:1 v/v for ISA 51).

-

Emulsification : Connect the two syringes using the Luer-lock connector.

-

Mixing : Vigorously push the plunger of one syringe to transfer its contents into the other. Repeat this process rapidly for at least 40-50 cycles. The mixture will become increasingly viscous and opaque as the emulsion forms.

-

Stability Check : To confirm the formation of a stable W/O emulsion, dispense a single drop of the emulsion onto the surface of a beaker of cold water.

-

Stable W/O Emulsion : The drop will remain intact, either floating or sinking as a cohesive globule.

-

Unstable Emulsion or O/W Emulsion : The drop will disperse and create a milky cloud in the water.

-

-

Storage : If the emulsion is stable, transfer it to a sterile vial. Formulations should ideally be used immediately after preparation. If short-term storage is necessary, consult manufacturer guidelines, as antigen stability can be compromised.

Protocol for a Murine Immunogenicity Study

This protocol outlines a typical workflow for evaluating the immunogenicity of a vaccine formulated with an this compound-based adjuvant in a mouse model.

Workflow:

-

Animal Model : Select an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. House animals according to institutional guidelines.

-

Group Allocation : Divide mice into experimental groups (e.g., Antigen + Adjuvant, Antigen only, Adjuvant only, Saline control). A typical group size is 5-10 mice.

-

Vaccine Preparation : Prepare the vaccine emulsion as described in Protocol 5.1 immediately before injection.

-

Immunization Schedule :

-

Primary Immunization (Day 0) : Administer a defined dose (e.g., 100 µL) via a specified route (e.g., subcutaneous or intramuscular).

-

Booster Immunizations : Administer one or more booster doses at set intervals (e.g., Day 14 and Day 28) to enhance the immune response.

-

-

Sample Collection :

-

Baseline (Day 0) : Collect pre-immune blood samples.

-

Post-Immunization : Collect blood samples at various time points (e.g., Day 14, 28, 42) to analyze the kinetics of the antibody response.

-

-

Immunological Analysis :

-

Humoral Response (ELISA) : Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the titer of antigen-specific antibodies (e.g., total IgG, IgG1, IgG2a) in the collected sera.

-

Cellular Response (ELISpot/Flow Cytometry) : Use techniques like ELISpot or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific T cell responses (e.g., IFN-γ or IL-4 production) from splenocytes.

-

-

Data Analysis : Analyze the data statistically to compare the immune responses between the different experimental groups.

Safety and Toxicology

The safety profile of an adjuvant is paramount for its use in human vaccines. This compound is a component of adjuvants that have undergone extensive safety evaluations.

-

Preclinical Safety : Non-clinical toxicology studies are a mandatory step in vaccine development to assess the safety of all components, including the adjuvant. These studies evaluate local and systemic adverse effects.

-

Local and Systemic Reactions : Formulations like Montanide ISA 51 can induce local adverse events such as pain, swelling, and redness at the injection site. Systemic reactions may include fatigue, malaise, and low-grade fever. These effects are generally transient and are indicative of the desired activation of the immune system.

-

Systematic Reviews : A comprehensive systematic review of 91 studies involving Montanide ISA 51 was conducted to formally assess its safety and tolerability profile in human trials.

-

Metabolizable Components : Adjuvants like Montanide ISA 720 were developed using a metabolizable oil (squalene) to improve the safety profile and reduce the potential for long-term inflammation at the injection site compared to adjuvants based on non-metabolizable mineral oils.

Conclusion

This compound (mannide monooleate) is a critical and well-characterized surfactant that enables the formulation of powerful water-in-oil adjuvant systems. Its primary function is to create a stable emulsion that acts as a depot, ensuring the slow release of antigen and the recruitment of immune cells. This mechanism effectively enhances both humoral and cellular immune responses. Adjuvants based on this compound, such as Montanide ISA 51 and ISA 720, have a long history of use in vaccine research and development, with established formulation protocols and a well-documented safety profile. For researchers and drug developers, understanding the properties, mechanism, and handling of this compound-based adjuvants is essential for designing and evaluating the next generation of effective subunit vaccines.

References

- 1. US7914801B1 - Metabolizable oil emulsion adjuvants and vaccines for enhancing immuno-properties of antibodies and their subpopulations - Google Patents [patents.google.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Arlacel A and Related Emulsifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Arlacel" trade name encompasses a range of nonionic surfactants widely utilized as emulsifying agents in the pharmaceutical, cosmetic, and food industries. Historically, "Arlacel A" has been used to refer to Mannide Monooleate, a compound valued for its ability to form stable water-in-oil (W/O) emulsions. However, the "Arlacel" brand, particularly from the supplier Croda, now includes a variety of emulsifier blends with distinct compositions and properties, each tailored for specific formulation needs.

This technical guide provides a comprehensive overview of the core physical and chemical properties of "this compound" (both as Mannide Monooleate and the more common Sorbitan Oleate) and several key products from Croda's Arlacel series: Arlacel 165, Arlacel 170, Arlacel LC, and Arlacel 2121. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating key concepts through diagrams.

Data Presentation: Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of various "Arlacel" products. This structured presentation allows for easy comparison and selection of the appropriate emulsifier for a given application.

Table 1: Core Properties of this compound (Sorbitan Oleate and Mannide Monooleate)

| Property | This compound (Sorbitan Oleate) | This compound (Mannide Monooleate) |

| INCI Name | Sorbitan Oleate | Mannide Monooleate |

| Synonyms | Span 80, Arlacel 80 | This compound |

| CAS Number | 1338-43-8[1][2] | 9049-98-3[3] |

| Molecular Formula | C24H44O6[1][4] | C24H42O5 |

| Molecular Weight | 428.60 g/mol | 410.59 g/mol |

| Physical Form | Amber, viscous liquid | Clear yellow to brown liquid |

| HLB Value | 4.3 | Not specified |

| Solubility | Insoluble in water; soluble in many organic solvents. | Soluble in many organic solvents. |

| Density | ~1.0 g/cm³ at 20°C | 1.04 g/cm³ |

| Viscosity | ~1000 mPa·s | 275-350 mPa·s at 25°C |

| Boiling Point | 579.3±50.0°C at 760 mmHg | 527.6°C at 760 mmHg |

| Flash Point | > 149°C / > 300.2°F | 168.6°C |

Table 2: Properties of Select Commercial Arlacel Blends

| Property | Arlacel 165 | Arlacel 170 | Arlacel LC | Arlacel 2121 |

| INCI Name | Glyceryl Stearate (and) PEG-100 Stearate | Glyceryl Stearate (and) PEG-100 Stearate | Sorbitan Stearate (and) Sorbityl Laurate | Sorbitan Stearate (and) Sucrose Cocoate |

| Physical Form | Off-white solid/powder | Off-white solid | Powder | Off-white flakes |

| HLB Value | ~11 | ~11 | Not specified | 6 |

| Solubility | Dispersible in water | Not specified | Not specified | Soluble in paraffin oil at 60°C; dispersible in propylene glycol at 60°C |

| Melting Point | 55-60°C | Not specified | Not specified | 48-55°C |

| Primary Function | O/W emulsifier | O/W and W/O emulsifier, bodying agent | O/W emulsifier | O/W emulsifier |

Experimental Protocols

This section provides detailed methodologies for determining key physical and chemical properties of surfactants like this compound. These protocols are based on established pharmacopeial and standard testing methods.

Determination of Density

Method: USP <699> Density of Solids.

Principle: This method determines the mass of a substance per unit volume. For liquid samples like this compound (Sorbitan Oleate), a pycnometer is commonly used.

Procedure:

-

Clean and dry a pycnometer of a suitable volume.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with purified water of a known temperature (e.g., 20°C or 25°C) and record the mass.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the liquid sample (this compound) at the same temperature as the water and record the mass.

-

Calculate the density of the sample using the following formula: Density of sample = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the specified temperature.

Determination of Viscosity

Method: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.

Procedure:

-

Ensure the rotational viscometer is calibrated and level.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the this compound sample.

-

Place a sufficient volume of the sample in a suitable container, ensuring the spindle will be immersed to the proper depth.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Immerse the spindle in the sample, avoiding the introduction of air bubbles.

-

Start the viscometer and allow the reading to stabilize.

-

Record the torque reading and convert it to a viscosity value (in mPa·s or cP) using the calibration chart provided with the instrument for the specific spindle and speed used.

Determination of Hydrophile-Lipophile Balance (HLB) Value

Method: Experimental Determination by Emulsification.

Principle: The HLB value of an unknown surfactant is determined by blending it with a surfactant of a known HLB value and observing the stability of an emulsion formed with an oil of a known required HLB.

Procedure:

-

Prepare a series of emulsifier blends by mixing the unknown surfactant (e.g., this compound) in varying ratios with a surfactant of a known HLB (e.g., a polysorbate).

-

Select an oil phase with a known required HLB for emulsification.

-

For each emulsifier blend, prepare an oil-in-water emulsion. A typical starting formulation would be 5-10% emulsifier blend, 30-50% oil phase, and the remainder as the aqueous phase.

-

Subject each emulsion to a consistent and reproducible emulsification process (e.g., homogenization at a specific speed and time).

-

Visually assess the stability of the resulting emulsions after a set period (e.g., 24 hours) by observing for creaming, coalescence, or phase separation.

-

The emulsifier blend that produces the most stable emulsion is considered to have an HLB value approximately equal to the required HLB of the oil phase.

-

Calculate the HLB of the unknown surfactant using the following formula: HLB_blend = (fraction_A * HLB_A) + (fraction_B * HLB_B) where A is the unknown surfactant and B is the known surfactant. By setting HLB_blend to the required HLB of the oil, the HLB_A can be calculated.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the application and characterization of this compound and similar emulsifiers.

References

An In-depth Technical Guide to the Solubility of Arlacel A in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Arlacel A" is not a standard chemical identifier. "Arlacel" is a trade name for a series of nonionic surfactants. This guide focuses on two prominent members of the Arlacel family: Arlacel 165 (a blend of Glyceryl Stearate and PEG-100 Stearate) and Sorbitan Oleate (commonly known as Arlacel 80 or Span 80), as representative examples. The solubility characteristics of other Arlacel variants may differ.

Executive Summary

This technical guide provides a comprehensive overview of the solubility of key Arlacel surfactants in various organic solvents. The document is designed to assist researchers, scientists, and professionals in drug development in understanding the solubility profiles of these widely used excipients. This guide includes tabulated quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram for a common solubility testing method.

Solubility Data

The solubility of Arlacel surfactants is crucial for their application in various formulations. The following tables summarize the available quantitative and qualitative solubility data for Arlacel 165 and Sorbitan Oleate in a range of organic solvents.

Arlacel 165 (Glyceryl Stearate and PEG-100 Stearate)

Arlacel 165 is generally soluble in hot organic solvents but has limited solubility in cold solvents.

| Organic Solvent | Solubility (at Room Temperature) | Solubility (Hot) |

| Ethanol | Slightly Soluble[1] | Soluble[1][2][3] |

| Benzene | - | Soluble[1] |

| Acetone | - | Soluble |

| Mineral Oil | Insoluble | Soluble |

| Fatty Oils | - | Soluble |

| Ether | - | Soluble |

| Chloroform | - | Soluble |

Sorbitan Oleate (Arlacel 80)

Sorbitan Oleate, a lipophilic surfactant, exhibits good solubility in many organic solvents.

| Organic Solvent | Quantitative Solubility | Qualitative Solubility |

| Ethanol | 50 mg/mL | Soluble |

| Isopropanol | - | Miscible |

| Mineral Oil | - | Soluble |

| Vegetable Oils | - | Soluble |

| Toluene | - | Soluble |

| Ethyl Acetate | - | Soluble |

| Petroleum Ether | - | Soluble |

| Ether | Miscible | Slightly Soluble |

| Acetone | Insoluble | Insoluble |

| Glycols | - | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a nonionic surfactant like Arlacel in an organic solvent. This protocol is based on the principle of turbidimetric analysis, a common method for assessing the solubility of surfactants.

Principle

This method, often used to determine the Relative Solubility Number (RSN), involves titrating a solution of the surfactant in a solvent system with a non-solvent (in this case, water) until the solution becomes persistently turbid. The amount of non-solvent required to induce turbidity is inversely related to the surfactant's solubility in the solvent system. Spectrophotometry can be used for a more quantitative measurement of turbidity.

Materials and Equipment

-

Materials:

-

Arlacel surfactant (e.g., Arlacel 165 or Sorbitan Oleate)

-

Organic solvent of interest (e.g., ethanol, isopropanol)

-

Co-solvent (if necessary, e.g., dioxane, toluene)

-

Deionized water

-

-

Equipment:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Burette

-

Spectrophotometer or Turbidimeter (e.g., WTW TURB 400IR)

-

Cuvettes

-

Constant temperature bath

-

Procedure

-

Preparation of the Surfactant Solution:

-

Accurately weigh a specific amount of the Arlacel surfactant (e.g., 1 gram).

-

Dissolve the surfactant in a precise volume of the chosen organic solvent or solvent blend (e.g., 30 mL) in a volumetric flask. Gentle heating or sonication may be applied to aid dissolution, after which the solution should be allowed to return to the test temperature.

-

-

Titration:

-

Transfer the surfactant solution to a beaker with a magnetic stir bar and place it on a magnetic stirrer.

-

If using a spectrophotometer or turbidimeter, place the beaker in the instrument's sample compartment or transfer an aliquot to a cuvette.

-

Begin titrating the solution with deionized water from a burette at a slow, constant rate while continuously stirring.

-

Monitor the solution for the first sign of persistent turbidity. This is the endpoint of the titration.

-

-

Data Analysis:

-

Record the volume of deionized water added to reach the endpoint. This volume can be used to calculate the Relative Solubility Number (RSN).

-

If using a spectrophotometer, record the absorbance or transmittance at a fixed wavelength (e.g., 500 nm). The onset of a sharp decrease in transmittance or increase in absorbance indicates the cloud point or solubility limit.

-

The solubility can be expressed in terms of the concentration of the surfactant in the solvent system at the point of turbidity.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a surfactant using the turbidimetric titration method.

Caption: A flowchart of the turbidimetric titration method for solubility.

References

Methodological & Application

Application Notes and Protocols for Preparing Stable Water-in-Oil Emulsions with Arlacel A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful formulation of a stable water-in-oil (W/O) emulsion is a critical task in the development of various products, including pharmaceuticals, cosmetics, and research reagents. The choice of emulsifier is paramount to achieving the desired stability and performance characteristics. This document provides detailed protocols and application notes for the preparation of stable W/O emulsions using Arlacel A.

Historically, the trade name "this compound" has been associated with Sorbitan Sesquioleate, a well-established water-in-oil emulsifier. However, to ensure clarity and provide protocols with readily available modern emulsifiers, this document will focus on two highly effective Arlacel variants for W/O emulsions: Arlacel 83 (Sorbitan Sesquioleate) and Arlacel P135 (PEG-30 Dipolyhydroxystearate) . Arlacel P135 is a polymeric emulsifier known for its exceptional ability to stabilize W/O emulsions, even those with a high water content.[1][2] It is important to distinguish these from emulsifiers like Arlacel 165, which is designed for oil-in-water (O/W) emulsions.[3][4]

These protocols are designed to serve as a comprehensive guide, offering insights into the formulation parameters, procedural steps, and characterization of the resulting emulsions.

Emulsifier Properties and Selection

The stability of a W/O emulsion is heavily influenced by the properties of the emulsifier, particularly its Hydrophilic-Lipophilic Balance (HLB). A lower HLB value indicates a more lipophilic (oil-loving) character, which is essential for stabilizing W/O emulsions.

| Emulsifier | Chemical Name | Type | Key Characteristics for W/O Emulsions |

| Arlacel 83 | Sorbitan Sesquioleate | Non-ionic, small molecule | Effective W/O emulsifier and dispersant, often used in skin care and cosmetics.[5] |

| Arlacel P135 | PEG-30 Dipolyhydroxystearate | Non-ionic, polymeric | High-performance W/O emulsifier, capable of stabilizing emulsions with a high internal water phase. Forms a robust interfacial film, providing excellent stability. |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stable W/O emulsions using Arlacel P135 and Arlacel 83. The key to a stable W/O emulsion is the slow and controlled addition of the aqueous phase to the oil phase with continuous mixing.

Protocol 1: Preparation of a W/O Emulsion using Arlacel P135

This protocol is adapted from methodologies used in the formulation of injectable W/O emulsions and is suitable for creating highly stable systems.

Materials:

-

Oil Phase: Medium Chain Triglycerides (MCT) oil (e.g., Miglyol 840) or other non-polar oil.

-

Emulsifier: Arlacel P135 (PEG-30 Dipolyhydroxystearate).

-

Aqueous Phase: Purified water or buffer solution (e.g., 0.01 M Phosphate Buffered Saline - PBS).

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax).

-

Magnetic stirrer with heating plate.

-

Beakers and graduated cylinders.

-

Analytical balance.

Procedure:

-

Preparation of the Oil Phase:

-

Weigh the desired amount of the oil phase into a beaker.

-

Add the Arlacel P135 to the oil phase. A typical concentration range for Arlacel P135 is 0.5% to 5% (w/w) of the total emulsion weight.

-

Heat the mixture to approximately 60°C while stirring until the Arlacel P135 is completely dissolved.

-

Allow the oil phase to cool to room temperature.

-

-

Preparation of the Aqueous Phase:

-

Prepare the aqueous phase in a separate beaker. If using a buffer, ensure the pH is adjusted as required for the application.

-

-

Emulsification:

-

Place the beaker containing the oil phase under a high-shear homogenizer.

-

Begin homogenization of the oil phase at a moderate speed.

-

Slowly add the aqueous phase to the oil phase in a drop-wise manner or in a thin, continuous stream while increasing the homogenization speed.

-

Continue homogenization for a period of 5-10 minutes after all the aqueous phase has been added to ensure the formation of fine water droplets.

-

-

Characterization and Storage:

-

Visually inspect the emulsion for homogeneity.

-

For quantitative analysis, measure the droplet size, viscosity, and long-term stability.

-

Store the emulsion in a sealed container at the desired temperature.

-

Protocol 2: Preparation of a W/O Emulsion using Arlacel 83 (Sorbitan Sesquioleate)

This protocol is suitable for cosmetic and topical formulations where a stable W/O emulsion is required.

Materials:

-

Oil Phase: Mineral oil, vegetable oil, or other emollients.

-